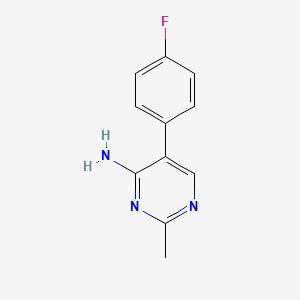

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin ring substituted with a fluorophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

Condensation Reaction: The starting materials, such as 4-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidin ring.

Methylation: Finally, the pyrimidin ring is methylated to introduce the methyl group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

Reduction Products: Derivatives with reduced functional groups.

Substitution Products: Compounds with different substituents on the pyrimidin ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for several therapeutic areas:

- Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against HeLa and K562 cancer cells while maintaining low toxicity towards normal cells (HUVEC) .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against strains such as Escherichia coli. In one study, derivatives of pyrimidine exhibited biofilm inhibition and significant antibacterial effects, suggesting that this compound could be developed into an antimicrobial agent .

- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to possess anti-inflammatory properties. This compound may contribute to the development of new anti-inflammatory drugs through its ability to modulate inflammatory pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that include:

- Pyrimidine Formation : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the synthesis can start from 2-methylpyrimidin-4-amines through nucleophilic substitutions or coupling reactions .

- Fluorination : The introduction of the fluorophenyl group can be achieved via electrophilic aromatic substitution or through palladium-catalyzed coupling reactions with arylboronic acids .

The following table summarizes key synthetic routes for this compound:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Electrophilic Substitution | 4-Fluorobenzene, base | Moderate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Good |

| Nucleophilic Substitution | Amines with pyrimidine precursors | High |

Biological Studies and Case Reports

Several studies have documented the biological activities of this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce necrosis in cancer cell lines after specific incubation periods. For example, cytotoxicity assays showed a decrease in cell viability over time when treated with this compound .

- Mechanism of Action : The mechanism underlying its anticancer effects may involve apoptosis induction and disruption of cellular metabolism in cancer cells. Further investigations are required to elucidate specific pathways affected by this compound .

Mecanismo De Acción

The mechanism by which 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other pyrimidin derivatives, such as 2-methylpyrimidin-4-amine and 4-fluorophenyl derivatives.

Uniqueness: The presence of both the fluorophenyl and methyl groups on the pyrimidin ring distinguishes this compound from others, potentially leading to unique biological and chemical properties.

Actividad Biológica

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl group, which is known to enhance biological activity through various mechanisms. The fluorine atom can improve the lipophilicity and bioavailability of the molecule, making it a promising candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 201.21 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified in available literature |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine compounds can induce apoptosis in various cancer cell lines, including:

- HeLa Cells : IC values indicate significant cytotoxicity.

- MCF-7 Cells : Exhibited dose-dependent cytotoxic effects.

In a comparative study, the compound demonstrated higher efficacy than standard chemotherapeutics like doxorubicin against certain leukemia cell lines (CEM-13, MT-4) with IC values in the sub-micromolar range .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. In particular, it shows promise as an inhibitor of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. The most active derivatives exhibited K values in the nanomolar range against specific isoforms .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Enzyme Modulation : The compound may modulate enzyme activity through competitive inhibition.

- Receptor Binding : It potentially binds to receptors involved in signal transduction pathways, influencing cellular responses.

- Nucleic Acid Interaction : There is evidence suggesting that it may interact with nucleic acids, affecting gene expression and cell cycle progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of this compound on human breast adenocarcinoma (MCF-7) cells, showing significant apoptosis induction at concentrations as low as 0.5 μM.

- In Vivo Pharmacokinetics : Research involving animal models demonstrated favorable pharmacokinetic profiles, with optimal absorption and distribution characteristics noted for derivatives of this compound .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBQYOOKUHBIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.